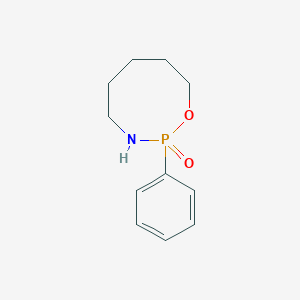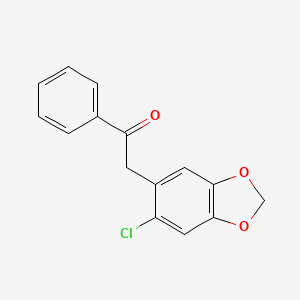
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is a chemical compound that features a unique structure combining a benzodioxole ring with a phenyl group and a chloro substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Chlorination: The benzodioxole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride.
Coupling with Phenyl Group: The chlorinated benzodioxole is then coupled with a phenyl group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to inhibit tubulin polymerization.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism by which Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- exerts its effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the disruption of microtubule dynamics.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A simpler structure without the phenyl and chloro substituents.
2-(1,3-Benzodioxol-5-yl)-1-phenylethanone: Lacks the chloro substituent.
6-Chloro-1,3-benzodioxole: Lacks the phenyl and ethanone groups.
Uniqueness
Ethanone, 2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenyl- is unique due to its combination of a benzodioxole ring, a phenyl group, and a chloro substituent, which imparts specific chemical and biological properties not found in simpler analogs .
属性
CAS 编号 |
214288-78-5 |
|---|---|
分子式 |
C15H11ClO3 |
分子量 |
274.70 g/mol |
IUPAC 名称 |
2-(6-chloro-1,3-benzodioxol-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H11ClO3/c16-12-8-15-14(18-9-19-15)7-11(12)6-13(17)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |
InChI 键 |
MWJSGEGZFOICSO-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
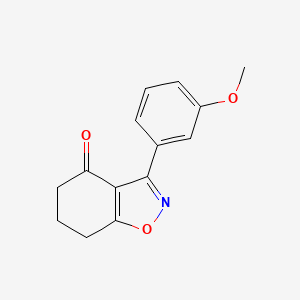
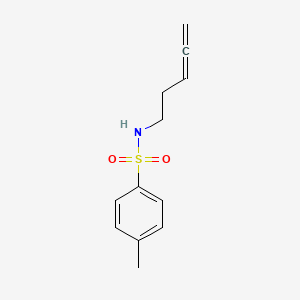
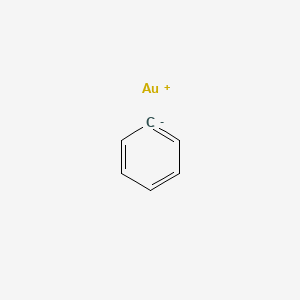
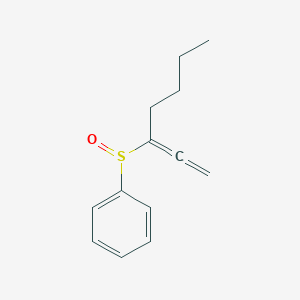
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
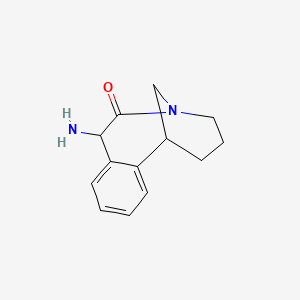
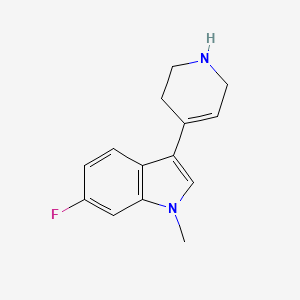
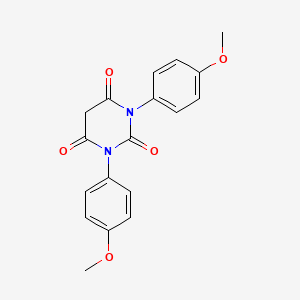
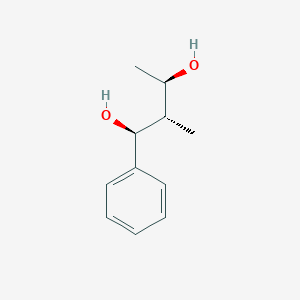
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
